molecular formula C17H14N4O2S B11015314 N-[3-(acetylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-[3-(acetylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11015314
M. Wt: 338.4 g/mol
InChI Key: HXLQSDPLZUITBP-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

    Coupling Reactions: The final step involves coupling the acetylated intermediate with a phenyl-substituted carboxylic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring or the acetyl group, potentially leading to ring opening or deacetylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce deacetylated or ring-opened derivatives.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.

Mechanism of Action

The mechanism by which N-[3-(acetylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide exerts its effects is complex and depends on its specific application:

    Molecular Targets: In biological systems, it may interact with enzymes, receptors, or DNA, disrupting normal cellular processes.

    Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The presence of both acetylamino and phenyl groups on the thiadiazole ring makes it unique, providing specific reactivity and biological activity.

    Applications: Its unique structure allows for a broader range of applications compared to simpler thiadiazole derivatives, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C17H14N4O2S/c1-11(22)18-13-8-5-9-14(10-13)19-17(23)16-15(20-21-24-16)12-6-3-2-4-7-12/h2-10H,1H3,(H,18,22)(H,19,23)

InChI Key

HXLQSDPLZUITBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3

Origin of Product

United States

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